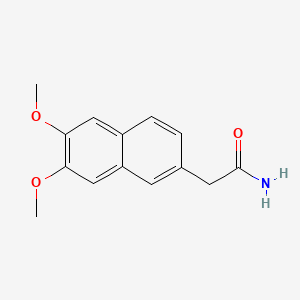![molecular formula C22H26N2O7 B12811535 (4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-O-benzyl-L-threonine p-nitrophenyl ester: is a derivative of the amino acid threonine. It is commonly used as a building block in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyl group, and a p-nitrophenyl ester group, which makes it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-benzyl-L-threonine p-nitrophenyl ester typically involves the protection of the amino and hydroxyl groups of threonine. The process generally includes the following steps:
Protection of the Amino Group: The amino group of L-threonine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group is protected by benzylation. This involves reacting the Boc-protected threonine with benzyl bromide in the presence of a base.
Formation of the p-Nitrophenyl Ester: The final step involves the esterification of the protected threonine with p-nitrophenyl chloroformate in the presence of a base such as pyridine
Industrial Production Methods: Industrial production of Boc-O-benzyl-L-threonine p-nitrophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Boc-O-benzyl-L-threonine p-nitrophenyl ester undergoes nucleophilic substitution reactions, where the p-nitrophenyl ester group is replaced by nucleophiles such as amines or alcohols.
Deprotection Reactions: The Boc and benzyl protecting groups can be removed under acidic or hydrogenolytic conditions, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, and the reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Major Products:
Applications De Recherche Scientifique
Chemistry: Boc-O-benzyl-L-threonine p-nitrophenyl ester is widely used in the synthesis of peptides and proteins. It serves as a key intermediate in the solid-phase peptide synthesis (SPPS) method, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: Boc-O-benzyl-L-threonine p-nitrophenyl ester is utilized in the synthesis of peptide drugs, which are used to treat various diseases such as cancer, diabetes, and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
Mécanisme D'action
The mechanism of action of Boc-O-benzyl-L-threonine p-nitrophenyl ester involves its role as a building block in peptide synthesis. The p-nitrophenyl ester group acts as a leaving group, facilitating the formation of peptide bonds. The Boc and benzyl protecting groups ensure the stability of the intermediate during the synthesis process .
Comparaison Avec Des Composés Similaires
Boc-L-threonine: Similar to Boc-O-benzyl-L-threonine p-nitrophenyl ester but lacks the benzyl and p-nitrophenyl ester groups.
Fmoc-L-threonine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-L-threonine: Uses a carbobenzoxy (Cbz) protecting group instead of Boc
Uniqueness: Boc-O-benzyl-L-threonine p-nitrophenyl ester is unique due to its combination of protecting groups and the p-nitrophenyl ester group, which provides enhanced stability and reactivity in peptide synthesis. This makes it a preferred choice for the synthesis of complex peptides and proteins .
Propriétés
Formule moléculaire |
C22H26N2O7 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C22H26N2O7/c1-15(29-14-16-8-6-5-7-9-16)19(23-21(26)31-22(2,3)4)20(25)30-18-12-10-17(11-13-18)24(27)28/h5-13,15,19H,14H2,1-4H3,(H,23,26)/t15-,19+/m0/s1 |
Clé InChI |
NSZFIOJKHRFXHS-HNAYVOBHSA-N |
SMILES isomérique |
C[C@@H]([C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



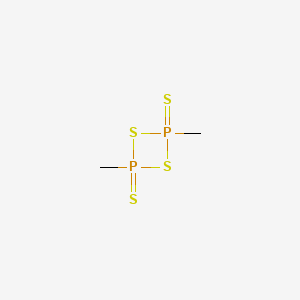


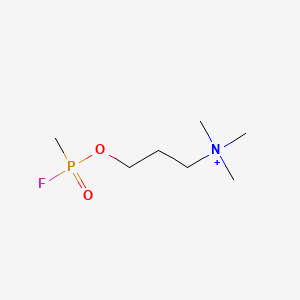

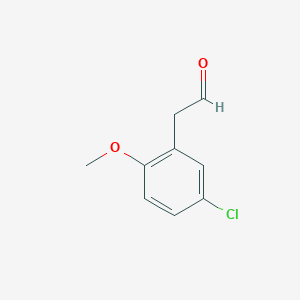
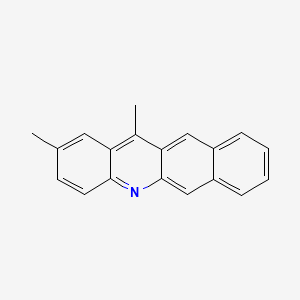
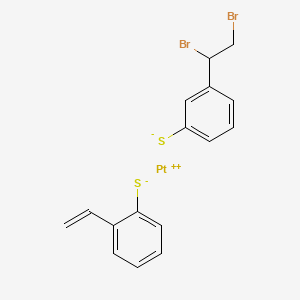


![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)

